4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine
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Overview
Description
4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of chlorine atoms at positions 4 and 6, a methyl group at the nitrogen atom, and a phenylsulfanyl group at position 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the phenylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and phenylsulfanyl group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A simpler analog with only chlorine substituents, used in various synthetic applications.
2,4-Dichloro-6-methylpyrimidine: Another related compound with a methyl group at position 6, used in the synthesis of pharmaceuticals.
4,6-Dichloro-2-methylpyrimidine: Known for its use in the synthesis of biologically active compounds.
Uniqueness
4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming diverse derivatives, making it valuable for various research and industrial applications.
Properties
CAS No. |
183811-04-3 |
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Molecular Formula |
C11H9Cl2N3S |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
4,6-dichloro-N-methyl-5-phenylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C11H9Cl2N3S/c1-14-11-15-9(12)8(10(13)16-11)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15,16) |
InChI Key |
XHOGEIYVIOHBJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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